2-ベンジリデンコハク酸

概要

説明

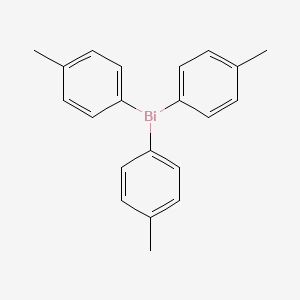

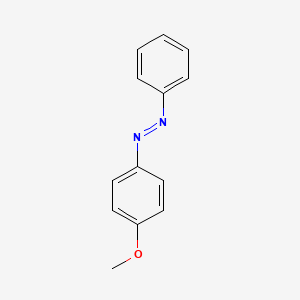

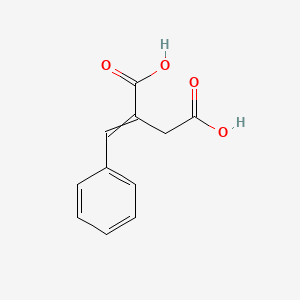

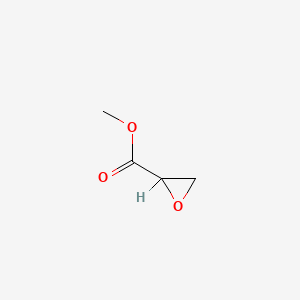

2-(Phenylmethylene)butanedioic acid, also known as benzylidenesuccinic acid, is an organic compound. It has a CAS Number of 5653-88-3 and a molecular weight of 206.2 . The IUPAC name for this compound is (2Z)-2-benzylidenebutanedioic acid .

Molecular Structure Analysis

The molecular formula of 2-(Phenylmethylene)butanedioic acid is C11H10O4 . The InChI code for this compound is 1S/C11H10O4/c12-10(13)7-9(11(14)15)6-8-4-2-1-3-5-8/h1-6H,7H2,(H,12,13)(H,14,15)/b9-6- .Physical and Chemical Properties Analysis

2-(Phenylmethylene)butanedioic acid is a solid at room temperature . It should be stored in a refrigerator . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and solubility were not found in the retrieved data.科学的研究の応用

- 2-ベンジリデンコハク酸は有機合成における前駆体として機能します。植物に含まれる天然化合物であるリグナンの合成に利用されます。 リグナンは多様な生物活性を示し、医薬品や農業分野での応用が期待されています .

- 研究者らは、2-ベンジリデンコハク酸とその誘導体の生物活性を調査しています。これらの研究では、酵素や受容体などの生物学的標的との相互作用を解明することに重点が置かれています。 この化合物の構造は、新規薬物設計に貢献したり、治療薬の開発のための足場として役立つ可能性があります .

有機合成とリグナン誘導体

医薬品研究

Safety and Hazards

作用機序

Target of Action

It has been suggested that the compound may have hypoglycemic activity , indicating potential targets within glucose regulation pathways.

Mode of Action

Its potential hypoglycemic activity suggests that it may interact with targets involved in glucose metabolism

Biochemical Pathways

Given its potential hypoglycemic activity, it may influence pathways related to glucose metabolism . More research is needed to identify the specific pathways and their downstream effects.

Pharmacokinetics

Its chemical properties such as melting point, boiling point, and density have been reported These properties can influence its bioavailability and pharmacokinetics

Result of Action

Its potential hypoglycemic activity suggests it may have effects on glucose levels within cells

特性

IUPAC Name |

2-benzylidenebutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O4/c12-10(13)7-9(11(14)15)6-8-4-2-1-3-5-8/h1-6H,7H2,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYILORDWJFEQBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30963573 | |

| Record name | 2-Benzylidenebutanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30963573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

46427-07-0 | |

| Record name | 2-Benzylidenebutanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30963573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is asymmetric hydrogenation of 2-benzylidenesuccinic acid derivatives important in pharmaceutical research?

A: Asymmetric hydrogenation of 2-benzylidenesuccinic acid derivatives plays a crucial role in synthesizing chiral compounds, which are often essential building blocks for pharmaceuticals. Specifically, this method was employed in the development of a Renin inhibitor. [, ] Renin inhibitors are a class of drugs used to treat hypertension by targeting the renin-angiotensin system. The ability to selectively produce a single enantiomer of a drug is critical, as different enantiomers can exhibit different pharmacological activities, potencies, and even toxicities.

Q2: What structural modifications of 2-benzylidenesuccinic acid have been explored for potential insulinotropic activity?

A: Researchers investigated the synthesis and insulinotropic activity of various 2-benzylidenesuccinic acid derivatives. [] They introduced modifications to the parent structure, including substitutions on the benzene ring (e.g., fluorine) and variations in the ester groups. These structural changes aimed to identify compounds with enhanced hypoglycemic activity and potential as prandial glucose regulators for treating type 2 diabetes.

Q3: What analytical techniques were used to confirm the structure of synthesized 2-benzylidenesuccinic acid derivatives?

A: The synthesized 2-benzylidenesuccinic acid derivatives were characterized using a combination of spectroscopic methods. These included Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. [] These techniques provided complementary information about the structure and purity of the synthesized compounds, ensuring their accurate identification.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one](/img/structure/B1581603.png)

![9-Methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one](/img/structure/B1581606.png)